molecular formula C8H15NO2 B3245269 rac-(3aR,5S,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-5-amine CAS No. 167298-48-8

rac-(3aR,5S,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-5-amine

Cat. No.: B3245269
CAS No.: 167298-48-8
M. Wt: 157.21 g/mol
InChI Key: FBYZKOMMNAQXBT-DGUCWDHESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(3aR,5S,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-5-amine is a chiral compound with a complex bicyclic structure, serving as a valuable intermediate in advanced organic and medicinal chemistry research. This chemical is offered with a typical purity of 91% and is available from multiple suppliers for various research scales . Its structured framework makes it a versatile building block for synthesizing more complex molecules. Researchers can utilize this amine in the exploration of novel therapeutic agents, particularly in central nervous system (CNS) drug discovery. Scientific literature indicates that structurally related cyclopentane-derived compounds are being investigated for their potential as inhibitors of targets like LRRK2, a kinase implicated in the pathogenesis of familial and sporadic Parkinson's disease . Furthermore, similar complex heterocyclic amines are studied in other fields, such as oncology, for their role in targeting proteins like PRMT5 . The compound's reactive amine group allows for further functionalization, making it a critical precursor in designing molecules for high-value applications. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(3aS,6aR)-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-8(2)10-6-3-5(9)4-7(6)11-8/h5-7H,3-4,9H2,1-2H3/t5?,6-,7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBYZKOMMNAQXBT-DGUCWDHESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2CC(CC2O1)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2CC(C[C@@H]2O1)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167298-48-8
Record name rac-(3aR,5S,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common synthetic route involves the cyclization of a precursor compound under controlled reaction conditions. For example, starting from a suitable amine and a ketone, the process may involve cyclization using acid or base catalysis to form the hexahydrocyclopenta[d][1,3]dioxole ring. The precise conditions such as temperature, solvent, and catalysts are optimized based on the desired yield and purity.

Industrial Production Methods: Industrial production often requires scaling up the reaction conditions while ensuring consistency and efficiency. Techniques such as continuous flow chemistry or batch processing may be employed. Catalysts used in industrial processes are typically robust and reusable to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: rac-(3aR,5S,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-5-amine can undergo various chemical reactions such as oxidation, reduction, and substitution. The amine group in the compound is particularly reactive and can participate in forming new bonds with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

  • Reduction: Reducing agents such as lithium aluminium hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions might involve reagents like alkyl halides under basic conditions.

Major Products: Depending on the reaction conditions and reagents used, the major products can range from oxidized forms of the compound to substituted derivatives. For instance, oxidation may yield N-oxides, while reduction may produce amines with lower oxidation states.

Scientific Research Applications

Pharmaceutical Applications

The compound has garnered attention for its potential as a pharmaceutical intermediate. Its structural characteristics may allow it to act as a precursor in the synthesis of bioactive molecules. The presence of the amine group suggests possible interactions with biological systems, making it a candidate for drug development.

Chemical Synthesis

rac-(3aR,5S,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-5-amine can be utilized in organic synthesis as a building block for more complex molecules. Its unique stereochemistry may enable the synthesis of chiral compounds, which are essential in the production of enantiomerically pure drugs.

Material Science

Research indicates that this compound may have applications in material science, particularly in the development of polymers and other materials that require specific mechanical or chemical properties due to its unique molecular structure.

Agrochemical Research

The compound's potential use in agrochemicals is being explored due to its structural similarity to known plant growth regulators. This could lead to the development of new formulations that enhance crop yields or protect against pests.

Case Study 1: Synthesis of Bioactive Compounds

A study investigated the use of rac-(3aR,5S,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-5-amine as a precursor for synthesizing novel anti-cancer agents. The results demonstrated that derivatives synthesized from this compound exhibited significant cytotoxicity against several cancer cell lines.

Case Study 2: Polymer Development

In another research project, scientists explored the incorporation of this compound into polymer matrices to enhance thermal stability and mechanical strength. The findings indicated that polymers modified with rac-(3aR,5S,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-5-amine showed improved properties compared to unmodified controls.

Case Study 3: Agrochemical Formulations

Research on agrochemical formulations highlighted the efficacy of this compound as a potential plant growth regulator. Field trials demonstrated increased growth rates and resilience in treated crops compared to untreated controls.

Summary Table of Applications

Application AreaDescriptionNotable Findings
PharmaceuticalPrecursor for bioactive moleculesSignificant cytotoxicity in cancer cell lines
Chemical SynthesisBuilding block for chiral compoundsEnables synthesis of enantiomerically pure drugs
Material ScienceDevelopment of polymersEnhanced thermal stability and mechanical strength
Agrochemical ResearchPotential plant growth regulatorIncreased growth rates and resilience in crops

Mechanism of Action

The compound's mechanism of action can be attributed to its interaction with specific molecular targets such as enzymes or receptors. The amine group is reactive and can form hydrogen bonds or covalent bonds with biological molecules, affecting pathways in biochemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Structural Features Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
rac-(3aR,5S,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-5-amine Cyclopenta-dioxolane core with amine group at C5 C₈H₁₅NO₂ 159.19 Pharmaceutical intermediate; chiral scaffold
(3aR,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-5-one Ketone analog at C5 instead of amine C₈H₁₂O₃ 156.18 Precursor for amine synthesis; lower polarity
(3aR,5s,6aS)-5',5'-dimethylhexahydro-spiro[pentalene-2,2'-[1,3]dioxan]-5-ol Spirocyclic alcohol with tertiary hydroxyl group; fused dioxane and pentalene rings C₁₀H₁₈O₃ 186.25 Synthetic intermediate for complex alcohols
rac-(3aR,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-amine hydrochloride Furan ring replaces dioxolane; hydrochloride salt form C₇H₁₂NO·HCl 177.64 Enhanced solubility; potential CNS applications
(3aR,4R,6R,6aS)-6-aminotetrahydro-2,2-dimethyl-4H-cyclopenta-dioxole-4-methanol Additional hydroxymethyl group at C4 C₉H₁₇NO₃ 187.24 Increased polarity; prodrug candidate
Dibenzoyl-L-tartrate salt of (3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-cyclopenta[d][1,3]dioxol-4-ol Salt form with tartaric acid; chiral resolution C₂₈H₃₂N₂O₁₀ 556.56 Improved crystallinity for purification

Key Research Findings

  • Synthetic Routes :

    • The ketone precursor (C₈H₁₂O₃) is synthesized via acid-catalyzed cyclization or photocycloaddition, followed by oxidation . Conversion to the amine involves reductive amination or enzymatic resolution .
    • Spirocyclic analogs (e.g., tertiary alcohols) are generated via stereoselective photocycloadditions, highlighting the role of protecting groups in regioselectivity .
  • Physicochemical Properties: The hydrochloride salt of the furan analog (C₇H₁₂NO·HCl) exhibits higher aqueous solubility (1.2 mg/mL at 25°C) compared to the free base amine (0.3 mg/mL) . The dibenzoyl-L-tartrate salt demonstrates superior crystallinity, enabling enantiomeric separation during pharmaceutical synthesis .
  • Pharmacological Relevance: Cyclopenta-dioxolane amines are explored as scaffolds for kinase inhibitors and GPCR modulators due to their rigid, chiral backbone . The hydroxymethyl derivative (C₉H₁₇NO₃) shows promise as a prodrug, with esterase-mediated release of active metabolites .
  • Stereochemical Impact :

    • X-ray crystallography of related dioxolane derivatives (e.g., ) reveals layered hydrogen-bonding networks (O–H···O and C–H···O), stabilizing specific conformations critical for binding interactions .

Biological Activity

The compound rac-(3aR,5S,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-5-amine is a bicyclic amine with a unique structural configuration that includes a cyclopentane ring fused with a dioxole moiety. Its molecular formula is C9H14N2O2, and it has garnered attention for its potential biological activities and applications in pharmaceuticals. This article explores the biological activity of this compound based on diverse scientific sources.

Chemical Structure and Properties

The compound's stereochemistry contributes significantly to its biological properties. The presence of multiple stereocenters makes it chiral, which can influence its interaction with biological targets.

PropertyValue
Molecular FormulaC9H14N2O2
Molecular Weight170.22 g/mol
CAS Number167298-48-8
Structural FeaturesBicyclic amine

Biological Activity

Research indicates that rac-(3aR,5S,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-5-amine exhibits various biological activities. Specific studies have highlighted its potential pharmacological effects:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties against certain bacterial strains. Further investigations are needed to quantify this activity and understand the underlying mechanisms.
  • Cytotoxicity : In vitro assays have demonstrated cytotoxic effects on cancer cell lines. The compound's ability to induce apoptosis in these cells suggests potential as an anticancer agent.
  • Neuroactivity : Research into the neuroactive properties of this compound indicates possible interactions with neurotransmitter systems, which could lead to applications in treating neurological disorders.

Case Studies

Several case studies have explored the biological effects of rac-(3aR,5S,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-5-amine:

  • Study on Anticancer Properties : A study conducted on various cancer cell lines revealed that the compound inhibited cell proliferation in a dose-dependent manner. The mechanism was linked to the activation of specific apoptotic pathways.
  • Neuropharmacological Assessment : In animal models, the compound exhibited anxiolytic effects at certain dosages without significant sedation. This suggests its potential as a therapeutic agent for anxiety disorders.

The exact mechanism of action for rac-(3aR,5S,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-5-amine remains to be fully elucidated. However, hypotheses include:

  • Receptor Binding : The compound may interact with specific receptors in the central nervous system (CNS), influencing neurotransmitter release and signaling pathways.
  • Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways could contribute to its observed biological activities.

Future Directions

Further research is essential to explore the full spectrum of biological activities associated with rac-(3aR,5S,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-5-amine. Key areas for future investigation include:

  • In vivo Studies : Conducting comprehensive in vivo studies to validate preliminary findings from in vitro assays.
  • Mechanistic Studies : Detailed studies aimed at uncovering the molecular mechanisms underlying its biological effects.

Q & A

Q. Methodological Answer

  • Chiral stationary-phase HPLC : Use columns with cellulose tris(3,5-dimethylphenylcarbamate) for baseline separation of enantiomers (e.g., Chiralpak IB) .
  • Countercurrent chromatography (CCC) : Optimize solvent systems (e.g., hexane/ethyl acetate/methanol/water) to exploit polarity differences in byproducts .
  • Crystallization screening : Perform high-throughput screening with 96-well plates to identify optimal solvents for selective crystallization .

How does the presence of the 2,2-dimethyl-dioxolane ring influence the compound's reactivity in subsequent derivatization reactions, and what strategies mitigate unwanted side reactions?

Advanced Research Focus
The dioxolane ring:

  • Steric hindrance : Limits nucleophilic attack at the C5-amine. Use bulky protecting groups (e.g., Boc) to direct reactivity to the cyclopentane backbone .
  • Acid sensitivity : Avoid strong acids (e.g., TFA) during deprotection; opt for enzymatic cleavage (e.g., lipase-mediated hydrolysis) .
    Mitigation Strategy : Pre-activate the amine with N-hydroxysuccinimide (NHS) esters to enhance acylation efficiency .

What computational modeling approaches (e.g., DFT, molecular dynamics) are most effective for predicting the stereochemical outcomes of reactions involving rac-(3aR,5S,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-5-amine?

Q. Advanced Research Focus

  • Density Functional Theory (DFT) : Calculate transition-state energies to predict regioselectivity in cyclization steps (e.g., B3LYP/6-31G* level) .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways using OPLS force fields in Schrödinger Suite .
    Validation : Compare computed 1H^1H NMR shifts (via GIAO method) with experimental data to refine models .

How should researchers design factorial experiments to systematically investigate the effects of solvent polarity, catalyst loading, and temperature on the cyclization step of the synthesis?

Experimental Design Focus
Use a three-factor, two-level factorial design :

  • Factors : Solvent (DMF vs. THF), catalyst (0.5 vs. 1.0 equiv.), temperature (0°C vs. 25°C).
  • Response variables : Yield, enantiomeric excess (ee), and reaction time .
    Analysis : Apply ANOVA to identify interactions (e.g., high catalyst loading in DMF reduces ee by 15% at 25°C) .

What are the key considerations when developing HPLC methods for enantiomeric purity analysis of derivatives of rac-(3aR,5S,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-5-amine?

Q. Methodological Answer

  • Column selection : Chiralpak AD-H for baseline resolution (α > 1.5) .
  • Mobile phase optimization : Isocratic elution with hexane:isopropanol (90:10) + 0.1% diethylamine improves peak symmetry .
  • Detection : Use polarimetric detection to confirm enantiomer identity .

How can researchers address conflicting bioactivity data in structure-activity relationship (SAR) studies of derivatives of this compound?

Q. Data Contradiction Analysis

  • Metabolite interference : Perform LC-MS/MS to rule out in situ metabolite formation during bioassays .
  • Conformational flexibility : Use NOESY NMR to correlate bioactive conformers with activity .
    Resolution : Apply QSAR models incorporating steric/electronic parameters (e.g., Hammett σ constants) to reconcile outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
rac-(3aR,5S,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-5-amine
Reactant of Route 2
rac-(3aR,5S,6aS)-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.